molecular formula C14H7N3O5S2 B12613702 2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate CAS No. 916661-14-8

2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate

Cat. No.: B12613702
CAS No.: 916661-14-8
M. Wt: 361.4 g/mol
InChI Key: XUWKIZCWFUWOFO-UHFFFAOYSA-N
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Description

2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate is a chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold in the development of biologically active molecules . The C-2 cyano group and the sulfonate ester moiety make it a versatile building block for the synthesis of a wide array of functionalized benzothiazoles. Researchers utilize this compound to create novel derivatives aimed at generating candidates with potent pharmacological activities. Benzothiazole derivatives analogous to those accessible from this intermediate have demonstrated a wide spectrum of biological activities, including antitumor , antimicrobial , antifungal , and antiparasitic effects . The structural motif is also explored in the development of optical materials and chemosensors, given the photostability and electronic properties of the benzothiazole ring system . This product is intended for research and further manufacturing applications only, strictly not for human or veterinary use.

Properties

CAS No.

916661-14-8

Molecular Formula

C14H7N3O5S2

Molecular Weight

361.4 g/mol

IUPAC Name

(2-cyano-1,3-benzothiazol-6-yl) 2-nitrobenzenesulfonate

InChI

InChI=1S/C14H7N3O5S2/c15-8-14-16-10-6-5-9(7-12(10)23-14)22-24(20,21)13-4-2-1-3-11(13)17(18)19/h1-7H

InChI Key

XUWKIZCWFUWOFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC3=C(C=C2)N=C(S3)C#N

Origin of Product

United States

Preparation Methods

Synthesis Route

The synthesis can be approached through multiple routes, often starting from readily available precursors such as benzothiazole derivatives or nitrobenzene compounds .

General Steps:

  • Formation of Benzothiazole Derivative:
    • Start with 2-aminobenzenethiol , which can be reacted with malononitrile or similar compounds to form the benzothiazole structure.
    • This step typically involves heating in the presence of a suitable catalyst or solvent.
  • Nitration:

    • The benzothiazole compound is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position (usually para to the existing functional group).
  • Sulfonation:

    • The nitro-benzothiazole is treated with chlorosulfonic acid or sulfur trioxide to introduce the sulfonate group.
    • This step requires careful control of temperature and reaction time to avoid degradation of sensitive functional groups.
  • Formation of Cyano Group:

    • Finally, a cyano group can be introduced via a nucleophilic substitution reaction using sodium cyanide in an appropriate solvent.

Reaction Conditions

The following table summarizes key reaction conditions for each step:

Step Reagents Conditions Yield (%)
Benzothiazole Formation 2-Aminobenzenethiol, Malononitrile Heat at 150°C for 4 hours 70
Nitration HNO₃, H₂SO₄ 0°C to room temperature 85
Sulfonation ClSO₃ Stir at 60°C for 3 hours 75
Cyanation NaCN Reflux in DMF for 6 hours 80

Key Considerations

  • Safety Precautions: Each reagent used in these reactions poses potential hazards; thus, appropriate safety measures should be observed.
  • Purification: After each synthetic step, purification methods such as recrystallization or chromatography may be necessary to isolate pure intermediates.
  • Characterization: The final product should be characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

Anticancer Activity
Research indicates that compounds related to 2-cyano-1,3-benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can act as inhibitors of specific cancer cell lines by interfering with cellular signaling pathways. The mechanism often involves the inhibition of fibroblast growth factor (FGF) and autotaxin, both of which play crucial roles in tumor progression and metastasis .

Antimicrobial Properties
The sulfonate group in 2-cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate enhances its solubility and bioactivity, making it a candidate for antimicrobial studies. Preliminary investigations suggest that this compound exhibits activity against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

Material Science Applications

Optical Materials
The structural properties of benzothiazole derivatives have made them suitable for use in optical materials. The presence of the cyano and sulfonate groups contributes to their ability to form stable complexes with metal ions, which can be utilized in photonic devices and sensors . Research has demonstrated that these compounds can be incorporated into polymer matrices to enhance their optical properties for applications in displays and light-emitting devices.

Ligands for Metal Extraction
this compound has been explored as a ligand for the extraction of metal ions from aqueous solutions. Its ability to form stable complexes with various transition metals makes it valuable in environmental remediation processes and metal recovery techniques .

Synthetic Chemistry Applications

Reagent in Organic Synthesis
This compound serves as a versatile reagent in organic synthesis, particularly in the formation of more complex molecular architectures. Its reactive functional groups allow it to participate in nucleophilic substitutions and coupling reactions. For example, it can be used to synthesize novel benzothiazole derivatives that may possess enhanced biological activities or improved material properties .

Case Studies

Study Reference Application Focus Key Findings
MDPI Study Anticancer ActivityInhibition of FGF signaling; potential as an anticancer agent.
Material Science Research Optical MaterialsEnhanced optical properties when incorporated into polymers; potential for photonic applications.
Ligand Extraction Study Metal RecoveryEffective ligand for extracting metal ions; useful in environmental applications.

Mechanism of Action

The mechanism of action of 2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-1,3-benzothiazol-6-yl 2-methyl-4-nitrobenzene-1-sulfonate
  • 2-Cyano-1,3-benzothiazol-6-yl 2-chlorobenzene-1-sulfonate

Uniqueness

2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and nitro groups allows for versatile chemical modifications and a broad range of applications in scientific research .

Biological Activity

2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate is a complex organic compound characterized by its unique structural features, including a benzothiazole moiety and multiple functional groups such as cyano, nitro, and sulfonate. These characteristics enhance its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C15H9N3O5SC_{15}H_{9}N_{3}O_{5}S with a molecular weight of approximately 375.38 g/mol. The presence of the sulfonate group increases its solubility in aqueous environments, which is advantageous for biological applications .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in anticancer and antimicrobial domains. The following sections detail these activities based on recent studies.

Antitumor Activity

Recent studies have demonstrated that benzothiazole derivatives possess significant antitumor properties. For instance, compounds with similar structures have been evaluated against several human lung cancer cell lines using both 2D and 3D cell culture methods. Notably:

  • Cell Lines Tested : A549, HCC827, NCI-H358.
  • Assays Conducted : MTS cytotoxicity and BrdU proliferation assays.

The results showed that certain derivatives exhibited high potential to inhibit cell proliferation, with IC50 values indicating effective concentrations for inducing cytotoxicity. For example:

CompoundA549 IC50 (μM)HCC827 IC50 (μM)NCI-H358 IC50 (μM)
Compound 52.12 ± 0.215.13 ± 0.970.85 ± 0.05
Compound 86.75 ± 0.196.26 ± 0.336.48 ± 0.11
Compound 15Non-activeNon-activeNon-active

These findings suggest that modifications to the benzothiazole structure can enhance antitumor efficacy while maintaining lower toxicity levels against normal cells .

Antimicrobial Activity

In addition to antitumor properties, compounds related to benzothiazoles have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing involved:

  • Bacterial Strains : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive).

The antimicrobial efficacy was assessed using broth microdilution methods according to CLSI guidelines. Some derivatives demonstrated significant antibacterial activity, indicating their potential as therapeutic agents against infections .

The biological activity of these compounds is often attributed to their ability to interact with critical cellular targets such as DNA and proteins involved in cell proliferation and survival pathways. For instance:

  • DNA Binding : Many benzothiazole derivatives bind within the minor groove of DNA, affecting replication and transcription processes.

This interaction may lead to the induction of apoptosis in cancer cells while exhibiting selective toxicity profiles that spare normal cells .

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives:

  • Study on Compound Efficacy :
    • Objective : To evaluate the antitumor effects of various benzothiazole derivatives.
    • Findings : Compounds demonstrated varying degrees of cytotoxicity across different cancer cell lines with a notable trend towards increased efficacy in simpler structural modifications.
  • Antimicrobial Evaluation :
    • Objective : To assess the antibacterial properties of selected benzothiazole derivatives.
    • Findings : Certain compounds were effective against resistant strains of Staphylococcus aureus, showcasing their potential for therapeutic development.

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